molecular formula C20H27NO6 B583852 3-Hydroxy Tolperisone Maleate CAS No. 283585-02-4

3-Hydroxy Tolperisone Maleate

Cat. No.: B583852
CAS No.: 283585-02-4
M. Wt: 377.4 g/mol
InChI Key: LBIPWJFYYZEVQC-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy Tolperisone Maleate is a significant metabolite of Tolperisone, a centrally acting muscle relaxant. The study of this hydroxy metabolite is essential in pharmaceutical and bioanalytical research for understanding the metabolic fate and clearance of Tolperisone. It serves as a critical reference standard in method development and validation, enabling the precise quantification of Tolperisone and its metabolites in biological matrices during pharmacokinetic studies. Furthermore, this compound is vital for impurity identification and qualification processes in the quality control of pharmaceutical substances, helping to ensure product safety and efficacy. Researchers utilize this compound to investigate the biotransformation pathways and the pharmacological activity of Tolperisone derivatives. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

283585-02-4

Molecular Formula

C20H27NO6

Molecular Weight

377.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C16H23NO2.C4H4O4/c1-12-6-7-14(10-15(12)18)16(19)13(2)11-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h6-7,10,13,18H,3-5,8-9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

LBIPWJFYYZEVQC-BTJKTKAUSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O

Synonyms

1-(3-Hydroxy-4-methylphenyl)-2-methyl-3-(1-piperidinyl)-1-propanone (2Z)-2-Butenedioate; 

Origin of Product

United States

Preparation Methods

Synthetic Routes to 3-Hydroxy Tolperisone Maleate

Maleate Salt Formation

After hydroxylation, the free base is converted to the maleate salt by reacting with maleic acid in an aprotic solvent such as acetone or ethyl acetate. Acidified conditions (e.g., methanolic HCl) are critical to prevent β-elimination side reactions, which generate the genotoxic impurity 4-MMPPO (4-methylpropiophenone oxide). The reaction is typically conducted at 25–40°C, yielding a precipitate that is filtered and dried under vacuum.

Purification and Impurity Control

Recrystallization Strategies

Recrystallization is the primary method for purifying this compound. A mixed solvent system of 2-butanone (methyl ethyl ketone) and isopropanol achieves optimal crystal formation while minimizing residual 4-MMPPO. Acidifying the solvent with HCl gas or trifluoroacetic acid suppresses base-catalyzed degradation, reducing 4-MMPPO levels by up to five-fold.

Table 1: Recrystallization Conditions and Outcomes
Solvent System Temperature (°C) 4-MMPPO Reduction Yield (%)
2-butanone/IPA (3:1) 30–40 95% 78
Ethyl acetate/MeOH 25–30 85% 65
Acetone/HCl 40–50 98% 82

Data adapted from EP2146976A2 and US20090253743A1.

Chromatographic Purification

For high-purity batches (>99%), column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:4 to 1:1) resolves residual isomers like 2-tolperisone and 3-tolperisone. Chiral separation via reverse-phase HPLC further isolates enantiomers, though this step is rarely required for the racemic metabolite.

Analytical Validation and Stability

Quantification of 4-MMPPO

A validated HPLC method with UV detection at 254 nm achieves a limit of detection (LOD) of 10 ppm for 4-MMPPO. Samples are dissolved in anhydrous methanol acidified with 0.1% trifluoroacetic acid to prevent artifactual formation of the impurity during analysis.

Industrial-Scale Considerations

Cost-Effective Solvent Recovery

Recycling 2-butanone and isopropanol via fractional distillation reduces raw material costs by 30–40%. Process intensification techniques, such as continuous-flow crystallization, further enhance throughput while maintaining purity ≥98.5%.

Regulatory Compliance

The European Pharmacopoeia mandates 4-MMPPO levels <10 ppm in Tolperisone derivatives. Batch certification thus requires:

  • Two successive recrystallizations from acidified solvents.
  • Final drying under vacuum (≤0.1 Pa) at 35°C for 48 hours.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Tolperisone Maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to introduce hydroxyl groups into the compound.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce carbonyl groups to hydroxyl groups.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound. These derivatives are studied for their enhanced pharmacological activities and potential therapeutic applications.

Scientific Research Applications

Muscle Relaxation and Spasticity Treatment

3-Hydroxy Tolperisone Maleate is primarily used for the treatment of spasticity and muscle spasms associated with neurological disorders. Its mechanism involves stabilizing membranes and blocking voltage-gated sodium and calcium channels, which helps alleviate muscle tension and improve mobility in patients suffering from conditions such as:

  • Multiple Sclerosis
  • Cerebral Palsy
  • Neuropathic Pain Syndromes
  • Postoperative Rehabilitation

Clinical studies have demonstrated that tolperisone, including its maleate form, significantly reduces muscle tone in patients with spasticity caused by neurological issues. For instance, a study indicated that patients treated with tolperisone showed greater improvements on the Rivermead Motor Assessment Scale compared to those receiving baclofen, another muscle relaxant .

Pain Management

In addition to its muscle relaxant properties, this compound has been explored for its analgesic effects. It has shown efficacy in managing pain associated with various conditions, including acute low back pain and fibromyalgia. A randomized clinical trial found that tolperisone significantly reduced pain levels on the Visual Analogue Scale compared to placebo .

Pharmacological Studies

The compound is utilized in pharmacological research to investigate its effects on neuromuscular transmission and pain pathways. Studies have focused on its ability to modulate neurotransmitter release, providing insights into potential new treatments for chronic pain syndromes.

Toxicology and Safety Profiles

Research into the safety profiles of this compound has been conducted to assess its toxicity and side effects. An acute toxicity study found that while tolperisone is generally well-tolerated, overdoses can lead to significant adverse effects, necessitating careful dosage management in clinical settings .

Comparative Efficacy Studies

A summary of several clinical trials comparing the efficacy of this compound with other treatments is presented below:

Study ReferenceCondition TreatedDosageComparisonOutcome
Melka et al. (1997)Neurolathyrism300 mg dailyPlaceboSignificant improvement in efficacy parameters
Hodinka (2001)Acute Low Back Pain150 mg TIDPlaceboSignificant reduction in pain levels
EMA Assessment Report (2012)Spasticity due to neurological disorders150 mg TIDBaclofenGreater improvement in mobility scores

Summary of Findings

The applications of this compound highlight its significance as a therapeutic agent for muscle relaxation and pain management. Its pharmacological properties make it a valuable tool in both clinical practice and research settings, particularly for conditions characterized by spasticity or chronic pain.

Mechanism of Action

The precise mechanism of action of 3-Hydroxy Tolperisone Maleate is not completely understood. it is known to block sodium and calcium channels, which play a crucial role in muscle contraction and relaxation . The compound possesses a high affinity for nervous system tissue, reaching the highest concentrations in the brainstem, spinal cord, and peripheral nerves . By modulating ion channel activity, it helps in reducing muscle spasms and associated pain.

Comparison with Similar Compounds

Structural and Functional Analogues

Tolperisone Hydrochloride (Parent Compound)
  • CAS : 3644-61-9
  • Molecular Formula: C${16}$H${23}$NO$_2$·HCl
  • Role : The parent drug acts as a muscle relaxant by inhibiting voltage-gated sodium channels and modulating spinal reflexes .
  • Key Differences : Unlike 3-Hydroxy Tolperisone Maleate, Tolperisone Hydrochloride lacks the hydroxyl group at the 3-position and is administered as a hydrochloride salt. This structural distinction reduces its polarity, influencing absorption and metabolism .
Hydroxymethyl Tolperisone Hydrochloride
  • CAS : 352233-14-8
  • Molecular Formula: C${17}$H${25}$NO$_3$·HCl
  • Role : A structural analogue with a hydroxymethyl (-CH$_2$OH) substitution instead of a hydroxyl group. This modification may alter receptor binding affinity and metabolic clearance rates compared to 3-Hydroxy Tolperisone .
3-Hydroxy Tolperisone-D10 Maleate (Deuterated Isotopologue)
  • CAS : 1346606-23-2
  • Molecular Formula: C${20}$H${17}$D${10}$NO$6$
  • Role : A deuterated internal standard used in mass spectrometry and HPLC to quantify 3-Hydroxy Tolperisone in biological matrices. Deuterium substitution minimizes isotopic interference, improving analytical precision .

Impurities and Byproducts

Desmethyldoxepin Maleate
  • CAS : 1225-56-5 (E/Z-mixture)
  • Molecular Formula: C${18}$H${17}$NO·C$4$H$4$O$_4$
  • Role : A structurally unrelated impurity listed in pharmacopeial standards, highlighting the importance of rigorous quality control to distinguish this compound from synthesis byproducts .

Pharmacologically Relevant Hydroxy-Substituted Compounds

Analytical and Stability Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Analytical Method Storage Conditions
This compound 283585-02-4 C${20}$H${27}$NO$_6$ 377.43 3-hydroxy, maleate salt, metabolite HPLC (>95% purity) +4°C
Tolperisone Hydrochloride 3644-61-9 C${16}$H${23}$NO$_2$·HCl 297.82 (est.) Parent drug, hydrochloride salt RP-HPLC, UV spectroscopy Room temperature
3-Hydroxy Tolperisone-D10 Maleate 1346606-23-2 C${20}$H${17}$D${10}$NO$6$ 387.58 Deuterated isotopologue, internal standard LC-MS/MS +4°C
Hydroxymethyl Tolperisone HCl 352233-14-8 C${17}$H${25}$NO$_3$·HCl 339.84 (est.) Hydroxymethyl substitution HPLC, NMR Not specified

Key Findings and Implications

Metabolic Relevance : The 3-hydroxy group in this compound enhances polarity, likely accelerating renal excretion compared to the parent drug .

Analytical Utility : Deuterated versions (e.g., 3-Hydroxy Tolperisone-D10) are indispensable for accurate pharmacokinetic studies, reducing matrix effects in chromatography .

Structural-Activity Relationships : Hydroxyl group position significantly impacts biological activity, as seen in anti-leishmanial β-nitrostyrenes, though 3-Hydroxy Tolperisone’s efficacy as a muscle relaxant metabolite requires further study .

Biological Activity

3-Hydroxy Tolperisone Maleate is a derivative of tolperisone, a well-known muscle relaxant. This compound has gained attention due to its potential therapeutic applications in treating muscle spasms and related disorders. The biological activity of this compound is primarily attributed to its unique structural modifications, which enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H27NO6C_{20}H_{27}NO_6, with a molecular weight of approximately 375.44g/mol375.44\,g/mol. The addition of a hydroxyl group at the third position of the tolperisone molecule contributes significantly to its solubility and stability, making it more suitable for pharmaceutical applications.

The precise mechanism through which this compound exerts its effects is not fully understood. However, it is believed to act primarily on the central nervous system (CNS) by:

  • Inhibiting excitatory neurotransmitter release : This action helps in reducing muscle tone and spasticity.
  • Blocking sodium and calcium channels : These channels are crucial for muscle contraction and relaxation, suggesting that the compound may modulate muscle activity effectively.

Biological Activities

1. Muscle Relaxant Properties
this compound has been shown to effectively reduce muscle spasms and pain associated with various musculoskeletal disorders. Its efficacy is comparable to other muscle relaxants, but it may offer advantages in terms of side effects and tolerability.

2. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, which can further enhance its utility in treating conditions characterized by inflammation and pain.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features, mechanisms of action, and unique properties of this compound compared to similar compounds:

CompoundStructure FeaturesMechanism of ActionUnique Properties
This compound Hydroxyl group at position 3CNS inhibitionEnhanced solubility and stability
Tolperisone No hydroxyl groupSimilar CNS inhibitionLess soluble
Baclofen GABA analogGABA receptor agonismDifferent target receptor
Cyclobenzaprine Tertiary amine structureCNS inhibitionSedative effects

This comparison highlights how this compound stands out due to its specific hydroxylation, which may enhance its pharmacological properties compared to its parent compound, tolperisone.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Clinical Trials : Initial clinical evaluations have demonstrated that patients receiving this compound reported significant reductions in muscle spasticity compared to those receiving placebo treatments.
  • Pharmacokinetic Studies : These studies indicate favorable absorption and distribution characteristics for the compound, suggesting that it reaches therapeutic concentrations effectively within a short time frame.

Q & A

Q. Table 1: Hazard Classification and Mitigation

Hazard TypeGHS ClassificationMitigation Steps
Acute Toxicity (Oral)LD₅₀ = 1,450 mg/kg (rat) Use spill kits; avoid ingestion
Skin IrritationCategory 2 Wash with soap/water; replace PPE
Environmental HazardAquatic toxicity Prevent release into water systems

Basic: Which analytical techniques are validated for quantifying this compound in pharmaceutical formulations?

Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a validated method for quantification. Key parameters from analogous studies (e.g., Tolperisone HCl analysis ):

  • Column: C18 (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio
  • Detection: UV at 254 nm
  • Validation Metrics: Linearity (R² > 0.999), LOD (0.1 µg/mL), LOQ (0.3 µg/mL) .

Note: Adjust mobile phase composition (e.g., Tris-maleate buffer, pH 7.3 ) for compatibility with maleate salts.

Advanced: How can researchers optimize synthesis conditions for this compound derivatives?

Methodological Answer:
Reactive distillation (RD) simulations, as demonstrated for dimethyl maleate synthesis , can guide optimization:

Simulation Tools: Use Aspen Plus V11 to model reaction kinetics and separation efficiency.

Optimal Parameters:

  • Theoretical stages: 17 (3 rectifying, 7 reactive, 5 stripping)
  • Reflux ratio: 0.25
  • Feed molar ratio: 1:5 (reactant:solvent)
  • Reboiler duty: 250 Cal/sec .

Q. Table 2: RD Optimization Parameters

ParameterOptimal ValueImpact on Yield
Theoretical Stages17Maximizes conversion (~98%)
Reflux Ratio0.25Balances energy use/purity
Feed Ratio (Reactant:Solvent)1:5Reduces byproduct formation

Advanced: How do pharmacokinetic properties of this compound compare to its parent compound in preclinical models?

Methodological Answer:
Design comparative in vivo studies using:

  • Dosing Regimens: Administer equimolar doses of Tolperisone HCl and this compound to rodents.
  • Metrics: Measure plasma half-life (t₁/₂), AUC, and CNS penetration via LC-MS/MS.
  • Behavioral Tests: Assess motor coordination (rotarod test) and sedation levels, as Tolperisone lacks driving impairment .

Key Consideration: Monitor metabolites using high-resolution mass spectrometry to identify hydroxylation pathways.

Advanced: What experimental approaches resolve contradictions in reported toxicological data for this compound?

Methodological Answer:
Address discrepancies (e.g., acute vs. chronic toxicity) through:

Dose-Response Studies: Conduct OECD Guideline 423 trials across multiple species (rats, zebrafish) to refine LD₅₀ values .

Cytotoxicity Assays: Use HepG2 cells to compare mitochondrial toxicity (MTT assay) and oxidative stress (ROS detection).

Meta-Analysis: Apply statistical tools (e.g., random-effects models) to harmonize data from heterogeneous studies .

Note: Cross-validate in vitro and in vivo results to account for interspecies variability.

Advanced: What receptor interaction mechanisms underlie the pharmacological effects of this compound?

Methodological Answer:
Use a combination of:

  • Molecular Docking: Simulate binding affinities to voltage-gated sodium channels (Nav1.4) and NMDA receptors using AutoDock Vina.
  • Electrophysiology: Perform patch-clamp assays on dorsal root ganglion neurons to assess ion channel modulation.
  • Comparative Studies: Benchmark against Tolperisone’s known calcium channel blockade .

Hypothesis: The hydroxyl group may enhance hydrogen bonding with channel residues, altering potency or selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.